molecular formula C5H10NO7P B082596 gamma-Glutamyl phosphate CAS No. 13254-53-0

gamma-Glutamyl phosphate

Cat. No. B082596
CAS RN: 13254-53-0
M. Wt: 227.11 g/mol
InChI Key: PJRXVIJAERNUIP-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-glutamyl phosphate is a naturally occurring compound that plays a crucial role in the metabolism of amino acids. It is a precursor to glutathione, a powerful antioxidant that protects cells from oxidative damage. Gamma-glutamyl phosphate is also involved in the regulation of cellular redox balance and the detoxification of xenobiotics.

Mechanism Of Action

Gamma-glutamyl phosphate functions as a substrate for the enzyme gamma-glutamyl transpeptidase (GGT), which catalyzes the transfer of the gamma-glutamyl group to an acceptor molecule. This reaction produces glutamate and a gamma-glutamylated molecule. The gamma-glutamylated molecule can then be further metabolized to produce glutathione or excreted from the cell.

Biochemical And Physiological Effects

Gamma-glutamyl phosphate plays a critical role in the regulation of cellular redox balance and the detoxification of xenobiotics. It is also involved in the biosynthesis of glutathione, a powerful antioxidant that protects cells from oxidative damage. Gamma-glutamyl phosphate has been shown to have anti-inflammatory and anti-cancer properties, and it may also play a role in the regulation of immune function.

Advantages And Limitations For Lab Experiments

Gamma-glutamyl phosphate is a relatively stable compound that can be easily synthesized in the laboratory. It is also commercially available from various suppliers. However, gamma-glutamyl phosphate is a highly reactive molecule that can undergo spontaneous hydrolysis, which can complicate its use in experiments. Additionally, gamma-glutamyl phosphate is a relatively expensive compound, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on gamma-glutamyl phosphate. One area of interest is the development of new methods for the synthesis of gamma-glutamyl phosphate and related compounds. Another area of interest is the exploration of the therapeutic potential of gamma-glutamyl phosphate in the treatment of various diseases. Additionally, future research may focus on the role of gamma-glutamyl phosphate in cellular metabolism and redox regulation, as well as its potential as a biomarker for disease diagnosis and prognosis.

Scientific Research Applications

Gamma-glutamyl phosphate has been extensively studied for its role in cellular metabolism and redox regulation. It has been found to be involved in the detoxification of xenobiotics and the protection of cells from oxidative damage. Gamma-glutamyl phosphate has also been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

CAS RN

13254-53-0

Product Name

gamma-Glutamyl phosphate

Molecular Formula

C5H10NO7P

Molecular Weight

227.11 g/mol

IUPAC Name

(2S)-2-amino-5-oxo-5-phosphonooxypentanoic acid

InChI

InChI=1S/C5H10NO7P/c6-3(5(8)9)1-2-4(7)13-14(10,11)12/h3H,1-2,6H2,(H,8,9)(H2,10,11,12)/t3-/m0/s1

InChI Key

PJRXVIJAERNUIP-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)OP(=O)(O)O)[C@@H](C(=O)O)N

SMILES

C(CC(=O)OP(=O)(O)O)C(C(=O)O)N

Canonical SMILES

C(CC(=O)OP(=O)(O)O)C(C(=O)O)N

Other CAS RN

13254-53-0

physical_description

Solid

synonyms

gamma-glutamyl phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Glutamyl phosphate
Reactant of Route 2
gamma-Glutamyl phosphate
Reactant of Route 3
gamma-Glutamyl phosphate
Reactant of Route 4
gamma-Glutamyl phosphate
Reactant of Route 5
gamma-Glutamyl phosphate
Reactant of Route 6
gamma-Glutamyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.